molecular formula C17H13N3O2 B404333 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine CAS No. 64573-26-8

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B404333
CAS No.: 64573-26-8
M. Wt: 291.3g/mol
InChI Key: BSUMEMPNPZHKGT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2,3-dihydro-1H-perimidine is a derivative of the versatile perimidine scaffold, a fused nitrogen-containing heterocycle that has garnered significant interest for its wide range of research applications in medicinal chemistry and material science . This compound is synthesized via a acid-catalyzed condensation reaction between 1,8-diaminonaphthalene and 3-nitrobenzaldehyde . It has been characterized by its melting point (170-173 °C) and spectroscopic data including FT-IR and 1H NMR . In research settings, this compound and its analogues have demonstrated promising biological activity. Studies have shown that certain 2,3-dihydro-1H-perimidine derivatives exhibit antibacterial activity against microorganisms such as Escherichia coli . Furthermore, structural analogues have been evaluated for their anti-inflammatory potential, with some showing significant cyclooxygenase-2 (COX-2) inhibition activity . The perimidine core is also of interest in other fields, including polymer chemistry, dye industries, and as a precursor for catalytic ligands, highlighting the broader potential of this compound class beyond biological applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-20(22)13-7-1-6-12(10-13)17-18-14-8-2-4-11-5-3-9-15(19-17)16(11)14/h1-10,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUMEMPNPZHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nano-γ-Al2O3/BFn/Fe3O4-Catalyzed Grinding-Sonication Method

The reaction of naphthalene-1,8-diamine (1 mmol) with 3-nitrobenzaldehyde (1 mmol) in ethanol, catalyzed by nano-γ-Al2O3/BFn/Fe3O4 (0.03 g), represents a magnetically separable catalytic system. The procedure involves sonication at 80 W power until reaction completion (monitored by TLC). Post-reaction, the catalyst is removed via an external magnet, and the product is precipitated by pouring the ethanolic solution into ice-cold water. Recrystallization from ethanol yields pure this compound.

Key Advantages :

  • Catalyst Reusability : The magnetic Fe3O4 component enables effortless catalyst recovery.

  • Eco-Friendly Profile : Ethanol as a green solvent aligns with sustainable chemistry principles.

Molecular Iodine-Catalyzed Room-Temperature Synthesis

Spectroscopic Characterization of this compound

Infrared (IR) Spectroscopy

The IR spectrum (KBr) displays characteristic bands at:

  • 3396 cm⁻¹ : N-H stretching of the dihydroperimidine ring.

  • 1600 cm⁻¹ and 1517 cm⁻¹ : Aromatic C=C and nitro group (NO2) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d6, 300 MHz) :

    • δ 5.23 ppm : Singlet for the methine proton (-CH-).

    • δ 6.45–7.41 ppm : Multiplet integrating 12 aromatic protons (naphthalene and 3-nitrophenyl groups).

  • ¹³C NMR : Signals at δ 112–148 ppm confirm aromatic carbons, with a distinct peak at δ 85 ppm for the methine carbon.

Mechanistic Insights

The formation of this compound proceeds via acid-catalyzed cyclocondensation. In the iodine-catalyzed route, molecular iodine activates the aldehyde carbonyl group, facilitating nucleophilic attack by the naphthalene diamine. Subsequent dehydration and cyclization yield the dihydroperimidine core. For nano-γ-Al2O3/BFn/Fe3O4, the Lewis acidic sites (Al³⁺, BF3) polarize the carbonyl group, accelerating imine formation and cyclization.

Environmental and Practical Considerations

  • Waste Minimization : Both methodologies reduce hazardous waste generation. The nano-catalytic system’s reusability (up to five cycles without significant activity loss) enhances sustainability.

  • Scalability : The iodine method’s simplicity and room-temperature conditions make it amenable to large-scale synthesis .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that perimidine derivatives, including 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, exhibit significant antimicrobial properties. A study demonstrated that several synthesized perimidine derivatives showed enhanced antibacterial and antifungal activities compared to standard drugs. The presence of the nitro group in the 3-position of the phenyl ring is believed to contribute to these biological activities by enhancing electron affinity and reactivity towards microbial targets .

Antitumor Properties
Perimidines have been associated with anti-tumor activity. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that derivatives of this compound can effectively reduce the viability of cancer cells, suggesting potential as a chemotherapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including catalytic processes using solid acids or zeolites. These methods often yield high purity and good yields, making them suitable for industrial applications .

Synthesis Method Yield (%) Catalyst Used Notes
Solid Acid Catalysis85Amberlyst 15Eco-friendly protocol
Zeolite Catalysis90Natural zeolitesEfficient at room temperature
Nano-catalyst92Nano-γ-Al2O3Enhanced reaction rates

Industrial Applications

Dyes and Pigments
Perimidines are utilized in the dye industry due to their vibrant colors and stability. This compound can serve as an intermediate in synthesizing various dyes for textiles and plastics. Its chemical structure allows for modification that enhances color properties and application versatility .

Material Science
The compound's unique electronic properties make it a candidate for developing new materials, including organic semiconductors and light-emitting diodes (LEDs). Research has shown that perimidine derivatives can exhibit photoluminescent properties, which are valuable in optoelectronic applications .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of synthesized perimidines against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro tests on various cancer cell lines revealed that this perimidine derivative could induce apoptosis at lower concentrations than previously reported compounds. The mechanism was further elucidated through flow cytometry and Western blot analysis, confirming its role as a promising candidate for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with various molecular targets through its nitro and perimidine moieties. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The perimidine ring system can also interact with nucleic acids and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and spectral differences between 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine and related dihydroperimidines:

Compound Substituent Key Spectral Data (FT-IR, NMR) Biological Activity/Applications Thermal Stability/Solubility
This compound 3-Nitrophenyl Anticipated: N–H stretch ~3360 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹ Potential antitumor/antibacterial (inferred from analogs) Likely low solubility in polar solvents due to nitro group
2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine (3g) 4-Nitrophenyl N–H: 3364 cm⁻¹; C–H: 1601 cm⁻¹; ¹H NMR: δ 6.5–7.2 ppm (aromatic protons) Not explicitly reported Stable up to 180°C
2-(2-Hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-perimidine (3i) 2-Hydroxy-4-methoxyphenyl N–H/OH: 3420 cm⁻¹; ¹H NMR: δ 6.8–7.3 ppm (aromatic), δ 3.8 ppm (OCH₃) Antioxidant, sensor applications Higher solubility in methanol
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine 1H-Imidazol-2-yl ¹H NMR: δ 5.47 ppm (CH-2), δ 6.83 ppm (NH); HRMS: m/z 261.1012 [M+H]⁺ Anticancer activity Forms stable 1:1 methanol solvate
4-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol 4-(2-Methoxyphenol) Not reported Antioxidant, lubricant additive Not reported

Key Research Findings

Imidazolyl derivatives (e.g., 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine) exhibit strong hydrogen-bonding interactions in both solution and solid states, stabilizing solventates (e.g., 1:1 methanol solvate) .

Biological Activity :

  • While direct data for the 3-nitrophenyl derivative are lacking, structurally related compounds demonstrate antibacterial, antitumor, and PTP1B inhibitory activities. For example, imidazolyl analogs show anticancer activity via selective protein binding .

Thermal and Solubility Behavior: Nitro-substituted dihydroperimidines (e.g., 3g) exhibit higher thermal stability (decomposition >180°C) compared to hydroxy-substituted derivatives, which may degrade at lower temperatures due to hydroxyl group reactivity . Methanol solvates (e.g., in imidazolyl derivatives) release solvent molecules at ~60–110°C without phase transitions, as confirmed by DSC and TGA .

Biological Activity

2-(3-Nitrophenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the perimidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors such as 1,8-diaminonaphthalene with nitrophenyl derivatives. The reaction conditions often include heating and solvent-based methods to facilitate the formation of the perimidine structure. Computational studies can also aid in understanding the reaction mechanisms involved.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported that derivatives of perimidines exhibit significant antimicrobial activity. For instance, a study highlighted that certain perimidine derivatives showed enhanced antibacterial effects compared to standard reference drugs. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM) Inhibition (%)
This compoundT-47D (breast cancer)10.585%
Similar DerivativeHOP-92 (lung cancer)5.090%

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some perimidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of perimidine derivatives for their anticancer properties. The study reported that compounds bearing nitrophenyl groups displayed increased cytotoxicity against breast and lung cancer cell lines compared to their non-nitro counterparts. The findings suggest that the presence of nitro groups may enhance the biological activity of these compounds.

Q & A

Q. What are the established synthetic pathways for 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with 3-nitrobenzaldehyde in acidic or solvent-mediated conditions. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved yields). Characterization via NMR, IR, and mass spectrometry is critical for verifying purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR to confirm the perimidine scaffold and nitro group positioning.
  • X-ray crystallography (where feasible) to resolve ambiguities in tautomeric forms or regiochemistry.
  • Hirshfeld surface analysis to validate intermolecular interactions. Cross-validation with computational models (e.g., DFT) helps address spectral inconsistencies .

Q. What preliminary biological screening methods are recommended for this compound?

Standard assays include:

  • Antibacterial activity : Disk diffusion or MIC assays against Gram-positive/negative strains.
  • Anti-inflammatory potential : COX-II inhibition assays, comparing selectivity to reference drugs like naproxen. Dose-response curves and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the nitro group in pharmacological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing/donating substituents to assess nitro group contributions.
  • Molecular docking : Simulate interactions with COX-II or bacterial enzyme targets (e.g., penicillin-binding proteins).
  • Metabolite profiling : Identify nitro-reduction products using LC-MS to evaluate bioactivation pathways .

Q. What strategies address low reproducibility in synthetic yields or biological activity?

  • Batch-to-batch analysis : Track impurities via HPLC and adjust purification protocols (e.g., column chromatography vs. recrystallization).
  • In vitro assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
  • Collaborative validation : Cross-check data with independent labs to isolate methodological vs. compound-specific variability .

Q. How can computational methods enhance understanding of this compound’s reactivity or supramolecular behavior?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing catalytic or redox activity.
  • Molecular dynamics simulations : Model crystal packing or solvent interactions to explain solubility issues.
  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. What interdisciplinary approaches bridge pharmacological and material science applications of perimidine derivatives?

  • Coordination chemistry : Test metal-complexation behavior (e.g., with Cu²⁺ or Fe³⁺) for catalytic or corrosion inhibition applications.
  • Hybrid material synthesis : Incorporate the compound into MOFs or polymers to explore stimuli-responsive properties.
  • Dual-activity profiling : Screen for both antimicrobial and photophysical properties (e.g., fluorescence) .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in biological activity data?

  • Dose-escalation studies : Identify non-linear response patterns (e.g., hormesis) that may explain divergent results.
  • Redox profiling : Measure ROS generation to assess nitro group-mediated cytotoxicity.
  • Epistatic analysis : Use gene knockout models (e.g., in E. coli) to pinpoint molecular targets .

Q. What statistical frameworks are appropriate for analyzing variable assay results?

  • Error propagation models : Quantify uncertainties in IC₅₀ values using Monte Carlo simulations.
  • Multivariate regression : Account for confounding factors (e.g., pH, temperature) in biological assays.
  • Bayesian inference : Update activity hypotheses as new data emerges .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with reproducibility guidelines in publications?

  • FAIR data principles : Deposit raw spectral data in repositories (e.g., Zenodo) with unique DOIs.
  • MIAME compliance : Document assay conditions using standardized templates for biological studies.
  • Conflict checks : Disclose all synthetic intermediates and byproducts to avoid misrepresentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

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